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molecular formula C8H5NO2 B116566 Phthalimide CAS No. 85-41-6

Phthalimide

Cat. No. B116566
M. Wt: 147.13 g/mol
InChI Key: XKJCHHZQLQNZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699986

Procedure details

To a solution, stirred at room temperature, of 0.9 g (5.4 mmol) of 3,4-dimethoxybenzylamine in 100 ml of methylene chloride are added 3 g of molecular sieve 4 Å and after 20 minutes 0.7 g (5.4 mmol) of isopropylidene-L-gylceraldehyde and 5 g of anhydrous magnesium sulphate. The mixture is subsequently stirred at room temperature for 1 hour. The resulting organic solution of isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine is cooled to -20° under argon and treated while stirring with 0.88 ml (5.4 mmol) of triethylamine. Then, a solution of 1.25 g (5.6 mmol) of phthaloylglycyl chloride in 20 ml of dry methylene chloride is added dropwise thereto within 1 hour and the mixture is subsequently stirred overnight at room temperature. The mixture is worked-up as described in Example 1 and there are obtained after chromatography 1.56 g (62%) of N-(3S,4S)-cis-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-oxo-3-azetidinyl]phthalimide as a foam; [α ]D =+16.2° (c=1.0 in methanol); MS: 466 (M+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.88 mL
Type
reactant
Reaction Step Four
[Compound]
Name
phthaloylglycyl chloride
Quantity
1.25 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1OC)[CH2:6][NH2:7].S([O-])([O-])(=O)=[O:14].[Mg+2].[CH3:19][O:20]C1C=C(C=CC=1OC)CN=C[C@H](C(=C(C)C)O)O.C(N(CC)CC)C>C(Cl)Cl>[C:19]1(=[O:20])[NH:7][C:6](=[O:14])[C:5]2=[CH:8][CH:9]=[CH:10][CH:3]=[C:4]12 |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Three
Name
isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CN=C[C@@H](O)C(O)=C(C)C)C=CC1OC
Step Four
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
phthaloylglycyl chloride
Quantity
1.25 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added 3 g of molecular sieve 4 Å
ADDITION
Type
ADDITION
Details
treated
WAIT
Type
WAIT
Details
within 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
the mixture is subsequently stirred overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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